t-butyl 2-(2-amino-4-thiazolyl)-2-(Z)-hydroxyimino-acetate
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Overview
Description
Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate is a synthetic organic compound that features a thiazole ring, an amino group, and a hydroxyimino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl ester and the hydroxyimino group. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Formation of the Hydroxyimino Group: Oximation reactions using hydroxylamine derivatives.
Esterification: Introduction of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole moieties.
Reduction: Reduction of the hydroxyimino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Intermediates: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Hydroxyimino Compounds: Compounds with hydroxyimino groups.
Uniqueness
The uniqueness of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H13N3O3S/c1-9(2,3)15-7(13)6(12-14)5-4-16-8(10)11-5/h4,14H,1-3H3,(H2,10,11)/b12-6+ |
InChI Key |
LDENCOWQDIVPSA-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=N/O)/C1=CSC(=N1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NO)C1=CSC(=N1)N |
Origin of Product |
United States |
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